(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16483694
InChI: InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16483694

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride -

Specification

Molecular Formula C6H11ClF3N
Molecular Weight 189.60 g/mol
IUPAC Name (1R)-1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m1./s1
Standard InChI Key HHUPGJBPRKSYMW-NUBCRITNSA-N
Isomeric SMILES C1CC(C1)[C@H](C(F)(F)F)N.Cl
Canonical SMILES C1CC(C1)C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic name for this compound, (R)-1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride, reflects its chiral center at the carbon bearing the amine group. The (R)-configuration is explicitly denoted in the SMILES string Cl.N[C@H](C1CCC1)C(F)(F)F\text{Cl.N[C@H](C1CCC1)C(F)(F)F}, which specifies the spatial arrangement of substituents around the stereogenic center . The cyclobutyl group introduces ring strain, while the trifluoromethyl moiety enhances metabolic stability and lipophilicity, traits often desirable in drug design .

Molecular and Crystallographic Data

Physicochemical Properties

Spectroscopic Characteristics

While experimental spectral data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}) are absent from the reviewed sources, computational predictions using tools like PubChem’s structure generator suggest distinct signals for the cyclobutyl protons (δ ~2.0–3.0 ppm) and the amine group (δ ~1.5 ppm) . The trifluoromethyl group would produce a characteristic 19F NMR^{19}\text{F NMR} signal near δ -60 to -70 ppm .

Synthesis and Manufacturing

Synthetic Routes

  • Chiral Resolution: Kinetic resolution of racemic mixtures using enantioselective catalysts.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Industrial Production

Suppliers like AChemBlock offer the compound at 97% purity, with a catalog price of $650 per 250 mg . Scaling production would require optimizing stereochemical control—a challenge given the compound’s chiral center and sensitivity to reaction conditions.

Applications in Drug Discovery

Pharmacokinetic Considerations

The cyclobutyl ring’s strain energy (~26 kcal/mol) could influence conformational flexibility, potentially affecting bioavailability. Fluorine atoms improve membrane permeability, as seen in FDA-approved drugs like sitagliptin .

Future Directions

Further research should prioritize:

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.

  • Biological Screening: Evaluating MAGL inhibition and other pharmacological activities.

  • Stability Studies: Assessing shelf-life under varying temperatures and humidities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator